1-Cyclopropyl-4-(difluoromethoxy)benzene
Description
1-Cyclopropyl-4-(difluoromethoxy)benzene is a benzene derivative substituted with a cyclopropyl group at the 1-position and a difluoromethoxy (-OCHF₂) group at the 4-position. The cyclopropyl group contributes steric bulk and metabolic stability, while the difluoromethoxy group enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated alkoxy substituents .
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
1-cyclopropyl-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10F2O/c11-10(12)13-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2 |
InChI Key |
UWPGHLMJQFOHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-(difluoromethoxy)benzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of 1-cyclopropyl-4-hydroxybenzene with difluoromethylating agents under specific conditions. The reaction often requires the presence of a base and a solvent, such as tetrahydrofuran (THF), to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 1-Cyclopropyl-4-(difluoromethoxy)benzene may involve large-scale synthesis using similar difluoromethylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzene ring.
Substitution: The compound can participate in substitution reactions, where the difluoromethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives .
Scientific Research Applications
1-Cyclopropyl-4-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
1-Cyclopropyl-4-(trifluoromethyl)benzene
- Structure : Cyclopropyl (1-position) and trifluoromethyl (-CF₃, 4-position).
- Key Properties :
- Comparison: The trifluoromethyl group (-CF₃) is more electron-withdrawing than difluoromethoxy (-OCHF₂), leading to reduced aromatic reactivity. Higher hydrophobicity (logP ~2.8) compared to difluoromethoxy analogs due to the non-polar CF₃ group .
1-(Cyclopropylmethyl)-4-methoxybenzene
- Structure : Cyclopropylmethyl (1-position) and methoxy (-OCH₃, 4-position).
- Key Properties :
- Comparison :
1-Bromo-4-(difluoromethoxy)benzene
- Structure : Bromine (1-position) and difluoromethoxy (-OCHF₂, 4-position).
- Key Properties :
- Comparison :
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
- Structure : Cyclopropyldifluoromethyl (1-position) and fluorine (4-position).
- Key Properties: Molecular Weight: 186.17 g/mol (C₁₀H₈F₃). Applications: Potential use in agrochemicals due to fluorinated substituents .
- Comparison :
Data Table: Comparative Analysis of Key Compounds
*Calculated value based on standard atomic weights.
Research Findings and Trends
- Electronic Effects : Difluoromethoxy (-OCHF₂) substituents exhibit stronger electron-withdrawing effects than methoxy (-OCH₃) but weaker than trifluoromethyl (-CF₃), influencing reaction pathways in electrophilic substitutions .
- Synthetic Utility : Brominated difluoromethoxy derivatives (e.g., 1-Bromo-4-(difluoromethoxy)benzene) are pivotal in constructing complex heterocycles via Pd-catalyzed couplings, achieving yields up to 93% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
